Cas no 2228732-50-9 (3,3-difluoro-3-(1-methyl-1H-indol-2-yl)propan-1-amine)

3,3-difluoro-3-(1-methyl-1H-indol-2-yl)propan-1-amine structure
2228732-50-9 structure
Product Name:3,3-difluoro-3-(1-methyl-1H-indol-2-yl)propan-1-amine
CAS No:2228732-50-9
MF:C12H14F2N2
MW:224.249769687653
CID:6412369
PubChem ID:165632488
Update Time:2025-07-25

3,3-difluoro-3-(1-methyl-1H-indol-2-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-3-(1-methyl-1H-indol-2-yl)propan-1-amine
    • EN300-1953036
    • 2228732-50-9
    • Inchi: 1S/C12H14F2N2/c1-16-10-5-3-2-4-9(10)8-11(16)12(13,14)6-7-15/h2-5,8H,6-7,15H2,1H3
    • InChI Key: NTGFDRSFCNGTQC-UHFFFAOYSA-N
    • SMILES: FC(CCN)(C1=CC2C=CC=CC=2N1C)F

Computed Properties

  • Exact Mass: 224.11250478g/mol
  • Monoisotopic Mass: 224.11250478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 31Ų

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Additional information on 3,3-difluoro-3-(1-methyl-1H-indol-2-yl)propan-1-amine

Introduction to 3,3-difluoro-3-(1-methyl-1H-indol-2-yl)propan-1-amine (CAS No. 2228732-50-9)

3,3-difluoro-3-(1-methyl-1H-indol-2-yl)propan-1-amine is a fluorinated indole derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by the chemical abstracts service number 2228732-50-9, represents a promising scaffold for the development of novel therapeutic agents. Its molecular structure incorporates both fluorine atoms and an indole moiety, which are known to enhance metabolic stability and binding affinity in drug candidates.

The indole core is a well-documented pharmacophore in medicinal chemistry, frequently found in bioactive molecules such as serotonin receptor antagonists, antitumor agents, and antimicrobial compounds. The presence of a methyl group at the 1-position of the indole ring further modulates its electronic and steric properties, contributing to its potential as a drug-like entity. The fluorine substituents at the 3-position of the propanamine backbone introduce additional functionalization opportunities, enabling fine-tuning of physicochemical properties such as lipophilicity and polar surface area.

Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of fluorinated aromatic systems in enhancing drug efficacy. Studies have demonstrated that fluorine atoms can improve the binding affinity of small molecules to biological targets by increasing hydrophobic interactions and reducing rotatable bonds. In the context of 3,3-difluoro-3-(1-methyl-1H-indol-2-yl)propan-1-amine, these effects may translate into improved pharmacokinetic profiles, including enhanced oral bioavailability and prolonged half-life.

The synthesis of this compound involves multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and functional group interconversions. The incorporation of fluorine atoms often requires specialized synthetic methodologies, such as halogen-metal exchange or transition-metal-catalyzed cross-coupling reactions. These synthetic strategies ensure the precise placement of fluorine substituents while maintaining high yields and purity standards essential for pharmaceutical applications.

Investigations into the biological activity of 3,3-difluoro-3-(1-methyl-1H-indol-2-yl)propan-1-amine have revealed intriguing interactions with various biological targets. Preliminary in vitro studies suggest that this compound exhibits moderate affinity for serotonin receptors, making it a potential candidate for treating neurological disorders such as depression and anxiety. Additionally, its structural features may allow it to interact with other neurotransmitter systems or enzyme targets involved in pain perception and inflammation.

The role of fluorinated indoles in medicinal chemistry has been further underscored by recent clinical trials targeting oncological indications. Compounds with similar scaffolds have shown promise in preclinical models by inhibiting key enzymes involved in tumor proliferation and angiogenesis. The unique combination of structural elements in 3,3-difluoro-3-(1-methyl-1H-indol-2-yl)propan-1-amine positions it as a valuable candidate for further exploration in this therapeutic area.

From a regulatory perspective, compounds like 3,3-difluoro-3-(1-methyl-1H-indol-2-yl)propan-1-amine must undergo rigorous safety and efficacy evaluations before entering clinical development. Good manufacturing practices (GMP) are adhered to during synthesis and purification to ensure consistency and quality control. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating laboratory findings into viable therapeutic options for patients.

The future directions for research on CAS No. 2228732-50-9 include optimizing its chemical structure for improved pharmacological properties and exploring novel synthetic routes to enhance scalability. Advances in biocatalysis and flow chemistry may enable more sustainable production methods while maintaining high enantiomeric purity if applicable. Furthermore, interdisciplinary approaches combining computational modeling with experimental validation will be crucial for deciphering the mechanism of action and identifying potential side effects.

In conclusion,3,3-difluoro-3-(1-methyl-lH-indol-l-yI)propa-n-l-am ine represents a compelling example of how structural modifications can yield bioactive molecules with therapeutic potential. Its unique combination of fluorine substitution and indole pharmacophores makes it an attractive scaffold for drug discovery efforts aimed at treating neurological disorders, cancer, and other diseases. Continued investigation into this compound will contribute valuable insights into medicinal chemistry principles while advancing the development pipeline for next-generation therapeutics.

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